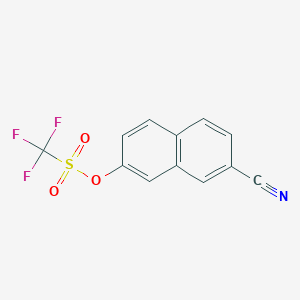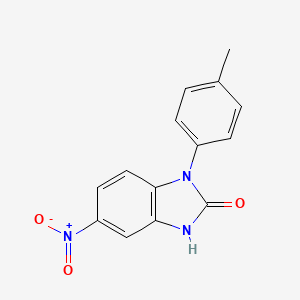
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 4-methylphenyl group and a nitro group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
準備方法
The synthesis of 1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 4-methylphenylamine is reacted with 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in the presence of hydrochloric acid. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its medicinal properties may reveal potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the nitro group and has different biological properties.
5-Nitrobenzimidazole: Similar nitro group but lacks the 4-methylphenyl group, leading to different chemical and biological activities.
1-(4-Chlorophenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
223744-91-0 |
|---|---|
分子式 |
C14H11N3O3 |
分子量 |
269.25 g/mol |
IUPAC名 |
3-(4-methylphenyl)-6-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)16-13-7-6-11(17(19)20)8-12(13)15-14(16)18/h2-8H,1H3,(H,15,18) |
InChIキー |
PBCALYKFBUDFDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
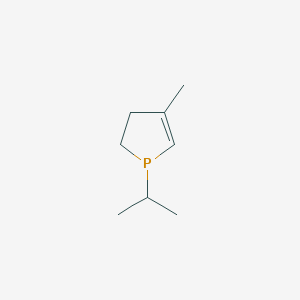
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
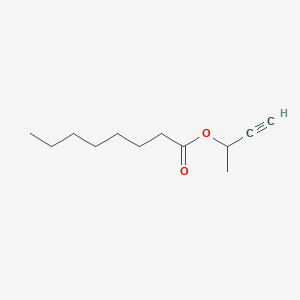

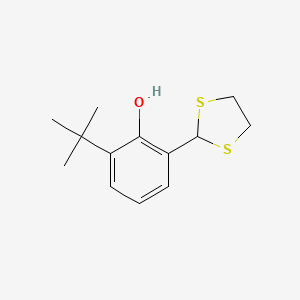
![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
